molecular formula C7H3F13O2 B1600413 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol CAS No. 64739-16-8

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol

Cat. No.: B1600413
CAS No.: 64739-16-8
M. Wt: 366.08 g/mol
InChI Key: OUDRUNXDQLDNNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol is typically synthesized through a fluorination reaction. The process involves reacting heptanediol with hydrogen fluoride (HF) in the presence of a catalyst . The reaction conditions must be carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized equipment and safety measures is crucial due to the reactive nature of hydrogen fluoride .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol is primarily based on its ability to reduce surface tension and improve lubrication. The compound interacts with molecular targets by forming a thin, protective layer that minimizes friction and wear . Its fluorinated structure enhances its stability and resistance to chemical degradation .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F13O2/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDRUNXDQLDNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446247
Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1,1-heptanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64739-16-8
Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1,1-heptanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol
Reactant of Route 2
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol
Reactant of Route 3
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol
Reactant of Route 4
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol
Reactant of Route 5
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol
Reactant of Route 6
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol

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